3-{[3-(3,4-Dihydroxyphenyl)prop-2-enoyl]oxy}-1,4,5-trihydroxycyclohexane-1-carboxylic acid
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Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(3,4-Dihydroxyphenyl)prop-2-enoyl]oxy}-1,4,5-trihydroxycyclohexane-1-carboxylic acid can be achieved through esterification reactions involving quinic acid and caffeic acid derivatives. The reaction typically requires acidic or basic catalysts and is conducted under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound often involves extraction from plant sources such as Lonicera japonica (honeysuckle) and other related species. The extraction process includes solvent extraction followed by purification steps like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-{[3-(3,4-Dihydroxyphenyl)prop-2-enoyl]oxy}-1,4,5-trihydroxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically conducted under mild to moderate conditions to preserve the integrity of the compound .
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted phenolic compounds .
Scientific Research Applications
3-{[3-(3,4-Dihydroxyphenyl)prop-2-enoyl]oxy}-1,4,5-trihydroxycyclohexane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a standard for antioxidant assays and in the study of phenolic compounds.
Biology: Investigated for its role in plant metabolism and defense mechanisms.
Medicine: Explored for its potential anti-inflammatory, anti-cancer, and anti-diabetic properties.
Industry: Utilized in the formulation of dietary supplements and functional foods due to its health benefits .
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress in cells. The molecular targets include reactive oxygen species (ROS) and various signaling pathways involved in inflammation and cell survival .
Comparison with Similar Compounds
Similar Compounds
Chlorogenic Acid: Similar in structure but differs in the position of the caffeoyl group.
Isochlorogenic Acid: Contains multiple caffeoyl groups attached to the quinic acid core.
Caffeic Acid: A simpler phenolic compound with similar antioxidant properties .
Uniqueness
3-{[3-(3,4-Dihydroxyphenyl)prop-2-enoyl]oxy}-1,4,5-trihydroxycyclohexane-1-carboxylic acid is unique due to its specific arrangement of hydroxyl and caffeoyl groups, which contribute to its distinct antioxidant and biological activities .
Properties
IUPAC Name |
3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVRJTMFETXNAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80859336 |
Source
|
Record name | 3-{[3-(3,4-Dihydroxyphenyl)prop-2-enoyl]oxy}-1,4,5-trihydroxycyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80859336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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